3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that features a unique combination of benzyl, benzyloxy, oxadiazole, triazolo, and pyrimidinone moieties
Mechanism of Action
Target of Action
The compound, 3-Benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, is a heterocyclic compound . Heterocyclic compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds, which this compound is a part of, are known to interact with their targets by binding in the biological system . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the triazolopyrimidinone core: This involves the cyclization of an appropriate precursor, such as an aminopyrimidine, with a suitable reagent like an azide.
Benzylation and benzyloxylation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The oxadiazole and triazolopyrimidinone rings can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidinone derivatives and oxadiazole-containing molecules. Compared to these, 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.
Similar compounds include:
- This compound
- 4-(benzyloxy)phenyl isocyanate
- Pinacol boronic esters
Properties
IUPAC Name |
3-benzyl-6-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N7O3/c35-27-24-26(34(32-30-24)15-19-7-3-1-4-8-19)28-18-33(27)16-23-29-25(31-37-23)21-11-13-22(14-12-21)36-17-20-9-5-2-6-10-20/h1-14,18H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDCJZQERIIRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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